1,2,3-propanetricarboxylic acid, 2-hydroxy-, potassium salt

Description

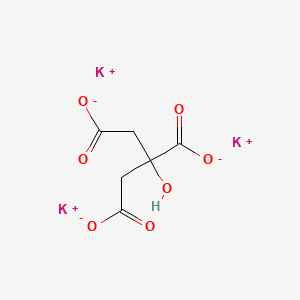

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. |

|---|---|

CAS No. |

866-84-2 |

Molecular Formula |

C6H8KO7 |

Molecular Weight |

231.22 g/mol |

IUPAC Name |

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI Key |

NAVWVHRQSDHCHD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K] |

Color/Form |

WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |

Other CAS No. |

7778-49-6 866-84-2 |

physical_description |

Liquid; NKRA |

Related CAS |

7778-49-6 |

solubility |

1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |

Synonyms |

Anhydrous, Potassium Citrate Citrate, Potassium Potassium Citrate Potassium Citrate Anhydrous |

Origin of Product |

United States |

Synthetic Methodologies and Production Processes of Potassium Citrate

Eco-Friendly and Green Synthesis Methodologies

Green synthesis approaches aim to reduce or eliminate the use and generation of hazardous substances. mdpi.comdovepress.com In the context of potassium citrate (B86180), this includes exploring alternative, less corrosive activators and catalysts. For instance, potassium citrate itself is being investigated as a benign salt and a greener activating agent in various chemical processes, replacing more corrosive substances. researchgate.netmdpi.com The use of mechanochemical synthesis, which utilizes mechanical force to initiate reactions, is another promising eco-friendly alternative that can reduce the need for solvents. mdpi.com

Reaction Optimization and Process Engineering

Utilization of Biomass-Derived Feedstocks

The use of biomass as a renewable feedstock is a cornerstone of sustainable chemistry. Citric acid, a key precursor for potassium citrate, is already widely produced from the fermentation of biomass. commonshare.com Research is also exploring the direct use of biomass in conjunction with potassium citrate for various applications. For example, potassium citrate has been used in the synthesis of porous carbon materials from biomass precursors like sunflower discs, tannin, and poplar catkin. researchgate.netresearchgate.netnih.gov This approach not only utilizes renewable resources but can also lead to the development of novel materials with valuable properties. However, the presence of elements like potassium in biomass feedstocks can sometimes pose challenges, such as catalyst poisoning in certain conversion processes. lawbc.com

Eco-Friendly and Green Synthesis Methodologies

Control of Particle Properties in Industrial Crystallization

The control of particle properties, such as size, distribution, and morphology, is a critical aspect of the industrial production of potassium citrate. These characteristics significantly influence the final product's quality, affecting its solubility, flowability, and performance in various applications. encyclopedia.pub In industrial settings, achieving a consistent and desired particle size distribution is paramount for ensuring product uniformity and meeting quality specifications. mdpi.com This is accomplished through the careful manipulation of several key process parameters during crystallization.

Research into the crystallization of citrates has identified supersaturation, temperature, cooling rate, pH, and the use of seeding as primary factors that can be controlled to influence the nucleation and growth of crystals, thereby determining the final particle characteristics. encyclopedia.pubmdpi.com

Supersaturation is a fundamental driving force in the crystallization process. The level of supersaturation directly affects the rates of both crystal nucleation and growth. mdpi.com For the production of potassium citrate, a specific range of supersaturation has been found to be optimal. A study by Luo Hu et al. determined that the most favorable conditions for nucleation and crystal growth occur when crystallization by evaporation is carried out with a supersaturation level between 1.05 and 1.15. encyclopedia.pubmdpi.com This controlled level of supersaturation, often achieved through evaporation, is crucial for managing the final particle size and distribution. mdpi.com

In a continuous production process, specific operational parameters are maintained to control crystallization. A patented method for the continuous concentration and crystallization of potassium citrate specifies concentrating the solution until its specific gravity reaches 1.42-1.44 g/mL. This process is conducted under a vacuum of -0.08 to -0.09 MPa and at a temperature of 55–63°C, which results in a product with uniform crystal morphology and small particle sizes. google.com Another process for producing medicinal grade potassium citrate monohydrate involves concentrating the solution at a temperature of 50-70°C under a vacuum of -0.080 to -0.085 MPa. google.com

pH of the solution is another critical parameter. The pH can influence the solubility of potassium citrate and the crystal habit. In one patented preparation method, the pH of the solution is regulated to a range of 6.5 to 6.8 before the crystallization step is initiated. google.com This control helps in achieving the desired product specifications.

While specific research on the quantitative effects of cooling rate and agitation on potassium citrate crystallization is not extensively detailed in publicly available literature, these parameters are known to be influential in crystallization processes generally. For comparison, studies on sodium citrate have shown that a cooling rate between 5 °C and 12 °C/h can effectively control the particle size to within a range of 0.38 to 0.83 mm. encyclopedia.pubmdpi.com It is understood that agitation affects nucleation and crystal growth by influencing mass transfer in the crystallizer. researchgate.net

The following tables summarize key findings and operational parameters from research and patents concerning the control of particle properties in potassium citrate production.

Table 1: Optimal Supersaturation for Potassium Citrate Crystallization

| Parameter | Optimal Range | Crystallization Method | Source |

|---|---|---|---|

| Supersaturation | 1.05 - 1.15 | Evaporation with seeding | Luo Hu et al., as cited in encyclopedia.pubmdpi.com |

Table 2: Industrial Process Parameters for Potassium Citrate Crystallization

| Process Parameter | Value/Range | Context | Source |

|---|---|---|---|

| Specific Gravity of Concentrate | 1.42 - 1.44 g/mL | Continuous concentration and crystallization | google.com |

| System Vacuum | -0.08 to -0.09 MPa | Continuous concentration and crystallization | google.com |

| System Temperature | 55 - 63 °C | Continuous concentration and crystallization | google.com |

| pH Regulation | 6.5 - 6.8 | Reaction stage prior to crystallization | google.com |

| Concentration Temperature | 50 - 70 °C | Production of medicinal potassium citrate | google.com |

| Concentration Vacuum | -0.080 to -0.085 MPa | Production of medicinal potassium citrate | google.com |

Advanced Analytical Techniques for Potassium Citrate Characterization

Chromatographic Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Compound Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of potassium citrate (B86180), particularly for determining the citrate component. Reversed-phase HPLC (RP-HPLC) is a commonly utilized method for this purpose. researchgate.net In this approach, a non-polar stationary phase is used with a polar mobile phase.

One established RP-HPLC method for the simultaneous determination of potassium citrate and sodium citrate in chewable tablets employs a C18 column. researchgate.net The separation is achieved using a mobile phase consisting of a mixture of 0.5% ammonium (B1175870) sodium phosphate (B84403) (adjusted to a specific pH) and methanol. researchgate.net Detection is typically carried out using a UV detector at a wavelength of 210 nm. researchgate.netnih.gov This method has demonstrated good linearity, precision, and accuracy, making it suitable for quality control and content determination. researchgate.net

A study focused on developing a new method for plasma citrate determination also utilized reversed-phase HPLC. nih.govportico.org This method involved an ODS (octadecylsilane) column and a mobile phase of acetonitrile (B52724) and sulfuric acid, with UV detection at 210 nm. nih.govportico.org The results indicated high linearity and extraction recovery, showcasing the versatility of HPLC for analyzing potassium citrate in complex biological matrices. nih.gov

Table 1: HPLC Method Parameters for Citrate Determination

| Parameter | Value | Reference |

|---|---|---|

| Column | VP-ODS C18 (4.6 mm × 250 mm, 4.6 μm) | researchgate.net |

| Mobile Phase | 0.5% Ammonium Sodium Phosphate (pH 3.0) - Methanol (97.5:2.5) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 210 nm | researchgate.net |

| Column Temperature | 30 °C | researchgate.net |

| Linear Range | 2.5 to 40 mmol/L | researchgate.net |

| LOD | 0.8 µg/mL | researchgate.net |

| LOQ | 3 µg/mL | researchgate.net |

Ion Chromatography (IC) for Ion Quantification

Ion Chromatography (IC) is a powerful technique specifically designed for the separation and quantification of ions. It is the method of choice for determining the potassium content in potassium citrate. metrohm.comeag.com The United States Pharmacopeia (USP) specifies an IC method for the potassium assay in "Potassium Citrate and Citric Acid Oral Solution". metrohm.com

This method typically involves a cation-exchange column, such as a Metrosep C 6 - 150/4.0, and a nitric acid eluent. metrohm.com Detection is achieved through non-suppressed conductivity. metrohm.com The validation of this method has shown that it meets all the acceptance criteria for the potassium assay as per the USP monograph, demonstrating its suitability for quantifying potassium in pharmaceutical solutions. metrohm.com

IC can also be used for the determination of the citrate anion. thermofisher.com A method utilizing a hydroxide-selective, anion-exchange column with suppressed conductivity detection allows for the separation of both phosphate and citrate. thermofisher.com This highlights the versatility of IC in analyzing formulations containing multiple ionic species.

Table 2: Ion Chromatography Method Parameters for Potassium Quantification

| Parameter | Value | Reference |

|---|---|---|

| Column | Metrosep C 6 - 150/4.0 (L76) | metrohm.com |

| Eluent | Nitric acid | metrohm.com |

| Detection | Non-suppressed conductivity | metrohm.com |

| Calibration Range | 3.0 to 22.5 μg/mL potassium | metrohm.com |

| Recovery | 99.2% | metrohm.com |

Gas Chromatography for Related Substance Analysis

Gas Chromatography (GC) is a common analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. While not the primary method for potassium citrate analysis itself, due to the non-volatile nature of the salt, GC is significant for the analysis of volatile organic compounds and related substances that may be present as impurities. rfppl.co.in

Headspace gas chromatography (GC-HS) is a particularly useful sample introduction technique for this purpose. rfppl.co.in In this method, a sample is heated in a sealed vial, and the volatile components in the "headspace" above the sample are injected into the GC system. rfppl.co.in This allows for the analysis of thermally stable organic volatile compounds or hydrocarbons within a sample matrix. rfppl.co.in The use of various columns and detectors can be tailored to the specific impurities being investigated. mdpi.com

Spectroscopic and Spectrophotometric Approaches

Spectroscopic and spectrophotometric methods involve the interaction of electromagnetic radiation with a sample to obtain information about its composition and structure.

UV-Spectrophotometry for Quantitative Analysis

UV-Spectrophotometry is a widely used technique for the quantitative analysis of substances that absorb ultraviolet radiation. A convenient method for the spectrophotometric determination of citrate ions in aqueous solutions involves measuring the absorbance of citric acid at approximately 209 nm. nih.govresearchgate.netscribd.com This measurement is performed under conditions of suppressed dissociation, typically at a pH below 1.0 in the presence of an acid like hydrochloric acid. nih.govresearchgate.netscribd.com

This method has been validated according to the International Conference on Harmonisation (ICH) guidelines and has shown excellent linearity, precision, and accuracy. nih.govresearchgate.net It has been successfully applied to the determination of citrates in oral electrolyte formulations. nih.govresearchgate.netscribd.com The simplicity and rapidity of UV-spectrophotometry make it a valuable tool for routine quality control analysis. nih.gov

Table 3: UV-Spectrophotometry Method for Citrate Determination

| Parameter | Value | Reference |

|---|---|---|

| Detection Wavelength | 209 nm | nih.govresearchgate.net |

| pH | < 1.0 (in the presence of HCl) | nih.govresearchgate.net |

| Linearity (r²) | 0.9999 | nih.govresearchgate.net |

| Concentration Range | 0.5–5.0 mmol/L | nih.govresearchgate.net |

| Precision (%RSD) | < 2 | nih.govresearchgate.net |

Raman Spectroscopy in Material Characterization

Raman Spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, and molecular interactions. scispace.com It relies on the inelastic scattering of monochromatic light, usually from a laser source.

In the context of potassium citrate, Raman spectroscopy can be used to characterize the material and identify its vibrational modes. rsc.orgresearchgate.net The Raman spectrum of potassium citrate monohydrate shows characteristic peaks corresponding to the vibrations of the citrate molecule. rsc.org For instance, the spectrum of an aqueous solution of potassium citrate will display specific signatures corresponding to the vibrations of its different chemical bonds. scispace.comresearchgate.net

Raman spectroscopy has also been employed to study composite materials derived from potassium citrate. For example, in the characterization of composite porous carbon derived from a metal-organic framework (MOF) and potassium citrate, Raman analysis was used to determine the degree of graphitization and defect content in the carbon material. scirp.orgsemanticscholar.org The intensity ratio of the D-band to the G-band (ID/IG) is a key parameter used to estimate the defect content on the surface of carbon materials. scirp.orgsemanticscholar.org

Table 4: Raman Bands for Composite Porous Carbon Derived from Potassium Citrate

| Sample | D-band (cm⁻¹) | G-band (cm⁻¹) | R value (ID/IG) | Reference |

|---|---|---|---|---|

| ZMPC-600-1:15 | 1365.4 | 1585.2 | 1.94 | scirp.orgsemanticscholar.org |

| ZMPC-700-1:15 | 1365.4 | 1585.2 | 1.44 | scirp.orgsemanticscholar.org |

| ZMPC-800-1:15 | 1365.4 | 1585.2 | 1.21 | scirp.orgsemanticscholar.org |

| ZMPC-900-1:15 | 1365.4 | 1585.2 | 2.72 | scirp.orgsemanticscholar.org |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of materials derived from or incorporating potassium citrate, XPS provides critical insights into the surface chemistry.

For instance, in studies of carbon nanofibers derived from a potassium citrate/polyacrylonitrile (PAN) composite, XPS is employed to analyze the valence and chemical composition of the elements on the fiber's surface. mdpi.com A wide-scan spectrum can identify the primary elements present, such as carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s), with their characteristic binding energies. mdpi.com High-resolution spectra of these elements can further elucidate the chemical bonding. For the C 1s spectrum, deconvolution can reveal peaks corresponding to different carbon bonds like C=C, C-C, and -C=N-. mdpi.com Similarly, the N 1s spectrum can identify nitrogen-containing functional groups. mdpi.com

In another study involving MOF(ZM)/potassium citrate-derived composite porous carbon, XPS was used to investigate the surface elements and their chemical states. scirp.orgsemanticscholar.org The analysis can reveal the relative proportions of different elements, such as carbon and oxygen, and provide information on the types of chemical bonds present, which is crucial for understanding the material's surface properties and performance in applications like supercapacitors. scirp.orgsemanticscholar.org The technique is sensitive enough to detect even trace amounts of elements, which can be critical for understanding the catalytic or electrochemical activity of the material. acs.org

Table 1: Representative XPS Data for a Potassium Citrate/PAN-Derived Carbon Nanofiber mdpi.com

| Element | Binding Energy (eV) | Corresponding Bond |

| C 1s | 283.3 | C=C |

| 284.8 | C-C | |

| 287.4 | -C=N- | |

| N 1s | 398.6 | -NH- |

| O 1s | 530.5 | - |

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and topography of materials. In the analysis of potassium citrate and its derivatives, SEM reveals details about particle shape, size distribution, and surface texture.

When used to study carbon nanofibers produced with varying concentrations of potassium citrate, SEM images show that the addition of potassium citrate can influence the fiber diameter. mdpi.com An increase in potassium citrate concentration in the electrospinning solution has been observed to lead to a decrease in the diameter of the resulting carbon nanofibers. mdpi.com This is attributed to changes in the conductivity of the solution. mdpi.com Furthermore, after processes like calcination and acid etching, the surfaces of nanofibers containing potassium citrate can appear rougher compared to those without. mdpi.com SEM can also be used to observe the effects of different modulators on crystal morphology, for example, in the study of calcium oxalate (B1200264) crystallization, where the addition of potassium citrate resulted in smaller crystals. oup.com

In research on porous carbon derived from potassium citrate, SEM images can show the formation of different structures, such as flower-like morphologies on the surface of the carbon material. rsc.org For MOF-derived porous carbons, SEM is used to image the materials, providing visual evidence of their porous nature. scirp.org

Table 2: Effect of Potassium Citrate Concentration on Carbon Nanofiber Diameter mdpi.com

| Sample | Potassium Citrate Concentration (mg/mL) | Average Nanofiber Diameter (nm) |

| C-0 | 0 | 290.4 |

| C-0.25 | 0.25 | 251.5 |

| C-0.5 | 0.5 | 206.8 |

| C-1 | 1 | 186.3 |

| C-1.5 | 1.5 | 113.0 |

Transmission Electron Microscopy (TEM) for Nanostructure Elucidation

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure, or nanostructure, of materials. This technique is particularly useful for examining the fine details of nanomaterials derived from potassium citrate.

In the study of carbon nanofibers, TEM can confirm the observations made with SEM, such as the reduction in fiber diameter with the addition of potassium citrate. mdpi.com It can also provide more detailed images of the nanofibers' internal structure. mdpi.com For instance, TEM has been used to observe the micromorphologies of carbon nanofibers and to analyze the elemental distribution within them. mdpi.com In the context of hollandite-type oxides synthesized using the citrate method, TEM techniques, including selected area electron diffraction (SAED), have been used to identify superstructure reflections related to potassium/vacancy ordering. researcher.life TEM is also employed to characterize the nanostructure of porous carbon materials derived from the carbonization of potassium citrate, revealing interconnected nanosheets. acs.orgacs.org

Other Physico-Chemical Characterization Methods

Surface Area and Porosity Analysis (e.g., Brunauer–Emmett–Teller (BET) Method)

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of a material. This analysis is crucial for materials where surface-related phenomena, such as adsorption or catalysis, are important.

In the context of porous carbons derived from potassium citrate, the BET method is essential for quantifying the surface area and understanding the pore structure. Studies have shown that the addition of potassium citrate during the synthesis of carbon nanofibers can significantly increase the specific surface area. mdpi.com For example, the specific surface area of a carbon nanofiber membrane was found to increase from 14.93 m²/g without potassium citrate to 347.75 m²/g with an optimal concentration of potassium citrate. mdpi.com This increase is attributed to the creation of more tiny holes in the nanofibers during pyrolysis due to the decomposition of potassium citrate. mdpi.com

Similarly, in the preparation of porous carbons from a metal-organic framework (MOF) and potassium citrate, the BET surface area was a key parameter. scirp.orgsemanticscholar.org The results indicated that the carbonization temperature and the ratio of MOF to potassium citrate significantly influence the specific surface area, with a maximum value of 2014.97 m²/g being achieved under optimized conditions. scirp.orgsemanticscholar.org

Table 3: BET Surface Area of Carbon Fiber Membranes with Varying Potassium Citrate Concentrations mdpi.com

| Sample | Potassium Citrate Concentration (mg/mL) | BET Specific Surface Area (m²/g) |

| C-0 | 0 | 14.93 |

| C-0.25 | 0.25 | 29.35 |

| C-0.5 | 0.5 | 66.42 |

| C-1 | 1 | 347.75 |

| C-1.5 | 1.5 | 74.51 |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique for analyzing the crystalline structure of materials. It provides information on the crystal lattice, phase identification, and degree of crystallinity.

In the study of materials involving potassium citrate, XRD is used to determine their crystal structure. For carbon nanofibers derived from potassium citrate/PAN, XRD patterns have shown diffraction peaks corresponding to the lattice planes of hexagonal graphite, indicating an amorphous carbon structure. mdpi.com The patterns can also reveal if the addition of potassium citrate alters the crystal structure of the resulting carbon material. mdpi.com

XRD is also fundamental in the structural elucidation of various citrate salts. For instance, the crystal structure of dilithium (B8592608) potassium citrate has been solved and refined using laboratory X-ray powder diffraction data. nih.gov Similarly, the crystal structure of anhydrous tripotassium citrate was determined from powder XRD data. nih.gov These studies provide precise information on lattice parameters, space groups, and atomic coordinates. In the investigation of urinary crystallites, XRD was used to identify the different crystalline components before and after the administration of potassium citrate. scientific.net

Table 4: XRD Data for a Potassium Citrate/PAN-Derived Carbon Nanofiber mdpi.com

| 2θ (degrees) | Corresponding Lattice Plane | Crystal Structure |

| 26.4 | (002) | Hexagonal Graphite |

| 44.4 | (101) | Hexagonal Graphite |

Fundamental Biochemical and Physiological Mechanisms of Potassium Citrate Action

Molecular Interactions and Chelating Properties with Metal Ions

A key feature of potassium citrate (B86180) is the ability of the citrate ion to act as a chelating agent, forming stable complexes with metal ions. thinkdochemicals.comresearchgate.net This property is particularly significant in its interaction with calcium ions (Ca2+). drugbank.com By binding to calcium in urine, citrate reduces the concentration of free calcium ions, which in turn lowers the likelihood of calcium oxalate (B1200264) and calcium phosphate (B84403) crystal formation, the primary components of certain kidney stones. patsnap.compatsnap.comumn.edu This chelation effect is a cornerstone of its use in preventing recurrent kidney stones. patsnap.compatsnap.com

The effectiveness of citrate's chelating action is dependent on the pH of the surrounding environment. researchgate.netresearchgate.net At a lower pH, citrate becomes more protonated, which diminishes its affinity for binding with metal ions. researchgate.netresearchgate.net The stability of the complexes formed is generally higher for magnesium (Mg2+) ions than for potassium (K+) ions. researchgate.net

Role in General Metabolic Pathways and Energy Production (e.g., Citric Acid Cycle)

The citrate ion is a pivotal intermediate in the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle), a fundamental metabolic pathway for all aerobic organisms. patsnap.comontosight.ainih.gov This cycle is central to cellular respiration, generating energy in the form of adenosine (B11128) triphosphate (ATP). nih.govnih.gov Within the mitochondria, citrate is synthesized from acetyl-CoA and oxaloacetate. nih.gov

Beyond its direct role in the citric acid cycle, citrate also functions as a regulator of energy metabolism. taylorandfrancis.com High concentrations of citrate in the cytosol can inhibit phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis, thereby modulating the breakdown of glucose for energy. nih.govnih.gov This positions citrate as a signaling molecule that reflects the energy status of the cell, influencing whether resources are directed towards energy production or biosynthetic pathways like fatty acid synthesis. nih.gov

pH Buffering and Acid-Base Homeostasis in Biological Systems

Potassium citrate functions as an alkalizing agent in the body. patsnap.compatsnap.com When metabolized, citrate is converted to bicarbonate, which helps to neutralize excess acid in the blood and other bodily fluids. patsnap.comdrugbank.com This action is crucial for maintaining the body's acid-base balance, a state known as homeostasis. patsnap.com

This buffering capacity has significant physiological implications. By increasing systemic alkalinity, potassium citrate can help counteract the effects of a diet high in acidic foods, which can lead to a state of chronic low-grade metabolic acidosis. consensus.appnih.gov This acidosis can have detrimental effects on bone health, as the body may draw on alkaline salts from the skeleton to buffer the excess acid. nih.govclinicaltrials.gov Potassium citrate's ability to provide an alkali load helps to preserve bone mineral content by reducing the need for this compensatory mechanism. consensus.app In the urinary system, the metabolism of citrate to bicarbonate leads to an increase in urine pH, making the urine more alkaline. drugbank.comjwatch.org This change in pH is beneficial in preventing the formation of certain types of kidney stones, such as those made of uric acid, which are more likely to form in acidic urine. patsnap.com

Effects on Cellular Processes and Differentiation in In Vitro Models (e.g., phosphofructokinase inhibition, osteoclastogenesis modulation)

In laboratory studies using cell cultures (in vitro), potassium citrate has demonstrated direct effects on various cellular processes.

Phosphofructokinase Inhibition: High cytosolic concentrations of citrate act as an allosteric inhibitor of phosphofructokinase (PFK), a rate-limiting enzyme in the glycolytic pathway. nih.govbiorxiv.org This inhibition can slow down the process of glycolysis. weizmann.ac.il

Osteoclastogenesis Modulation: Research has shown that potassium citrate can influence bone cell activity. In acidic culture conditions, which typically promote the differentiation and activity of osteoclasts (cells that break down bone tissue), potassium citrate has been found to inhibit this process. nih.govplos.org It has been observed to hamper the differentiation of osteoclast precursors and reduce collagen degradation by mature osteoclasts. plos.org This anti-osteoclastogenic effect appears to be, at least in part, independent of its alkalizing properties. nih.govresearchgate.net Furthermore, potassium citrate has been shown to enhance the proliferation of osteoblasts (bone-forming cells) and the expression of alkaline phosphatase, an enzyme associated with bone formation. nih.govresearchgate.net These findings suggest a direct role for potassium citrate in modulating bone remodeling. nih.gov

Table 1: In Vitro Effects of Potassium Citrate on Bone Cells

| Cell Type | Condition | Effect of Potassium Citrate | Research Finding |

|---|---|---|---|

| Osteoclasts | Acidic (pH 6.9) | Inhibition of differentiation and activity | Prevented the increase in osteoclast activity induced by the acidic microenvironment. nih.govresearchgate.net |

| Osteoblasts | Acidic (pH 6.9) | Enhanced proliferation and alkaline phosphatase expression | Opposed the detrimental effects of extracellular acidosis on bone-forming cells. mdpi.com |

Influence on Ion Transport and Biological Fluid Composition in Non-Human Systems

Studies in non-human models, such as rats, have provided further insight into how potassium citrate affects ion transport and the composition of biological fluids, particularly urine.

In genetic hypercalciuric stone-forming rats, the administration of potassium citrate led to several changes in urine chemistry compared to a control group receiving potassium chloride. nih.gov

Key Research Findings in a Rat Model:

Increased Urinary Citrate: Rats fed potassium citrate had significantly higher levels of urinary citrate. nih.gov

Increased Urinary pH: The urine of rats receiving potassium citrate was more alkaline. nih.gov

Decreased Urinary Calcium: Potassium citrate administration was associated with lower levels of calcium in the urine. nih.gov

Increased Urinary Oxalate and Phosphate: Interestingly, the study also found that potassium citrate led to higher levels of urinary oxalate and phosphate. nih.gov

Table 2: Changes in Urine Chemistry in Hypercalciuric Rats Treated with Potassium Citrate

| Urinary Component | Change Observed | Implication |

|---|---|---|

| Citrate | Increased | Reduces free calcium, inhibiting crystal formation. nih.gov |

| pH | Increased (more alkaline) | Reduces risk of uric acid stones. nih.gov |

| Calcium | Decreased | Lowers a key component of calcium-based stones. nih.gov |

| Oxalate | Increased | May increase the risk of calcium oxalate stone formation. nih.gov |

| Phosphate | Increased | May increase the risk of calcium phosphate stone formation. nih.gov |

Applications of Potassium Citrate in Agricultural Science

Foliar Application Studies on Crop Plants

Foliar feeding is a method of supplying nutrients to plants by spraying them directly on their leaves. Potassium citrate (B86180) is well-suited for this application due to its high solubility and absorbability.

Impact on Vegetative Growth Parameters

Research indicates that foliar application of potassium citrate can significantly enhance vegetative growth in various crops. Studies on potato plants, for instance, have demonstrated that spraying with potassium citrate led to increased plant length, leaf area, and the dry weight of the haulm (stems and leaves). curresweb.comresearchgate.net Similar positive effects on vegetative growth have been observed in mango trees, where potassium citrate application increased leaf area. curresweb.comresearchgate.net In faba bean plants, foliar sprays of potassium citrate resulted in greater plant height, more branches, and a larger total leaf area. curresweb.com The enhanced growth may be attributed to the roles of both potassium and citrate. Potassium is crucial for photosynthesis and the transport of nutrients, while citric acid is a key component in cellular respiration, providing energy for various metabolic processes. curresweb.com

A study on garlic plants also showed that foliar application of potassium citrate, in conjunction with soil application of humic acid, led to improved vegetative growth parameters, including plant height and the number of leaves per plant. researchgate.net Research on yarrow, a medicinal herb, also indicated that various potassium sources, including potassium citrate, significantly improved vegetative growth, particularly plant height and the number of branches. cabidigitallibrary.org

Table 1: Impact of Potassium Citrate Foliar Spray on Vegetative Growth of Potato Plants

| Treatment | Plant Length (cm) | Leaf Area (cm²) | Haulm Dry Weight (g) |

|---|---|---|---|

| Control | 50.2 | 450.1 | 25.3 |

| Potassium Citrate | 55.8 | 495.6 | 29.8 |

Data derived from studies on the effects of potassium citrate on potato growth. curresweb.com

Influence on Crop Yield and Produce Quality

In date palms, the combined application of potassium citrate with growth regulators significantly boosted yield, bunch weight, and fruit quality, leading to higher total soluble solids and sugars, and reduced acidity. ekb.eg Similarly, in mangoes, potassium citrate treatments were among the most effective in enhancing yield and improving both physical and chemical fruit properties. researchgate.net For garlic, the combination of foliar potassium citrate and soil-applied humic acid resulted in the highest productivity and bulb diameter. researchgate.net

The positive influence of potassium citrate on yield and quality is attributed to the role of potassium in photosynthesis and the transport of sugars from the leaves to the fruit, as well as the role of citrate in cellular energy production. nih.gov

Table 2: Effect of Potassium Citrate on 'Canino' Apricot Yield and Quality

| Treatment | Yield (kg/tree) | Fruit Weight (g) | Total Soluble Solids (%) |

|---|---|---|---|

| Control | 45.3 | 60.1 | 12.5 |

| Potassium Citrate | 52.8 | 65.7 | 14.2 |

Data synthesized from research on apricot fruit responses to potassium citrate. nih.gov

Effects on Essential Oil Production in Aromatic Plants

Aromatic plants are valued for their essential oils, and research suggests that potassium citrate can enhance their production. In a study on yarrow (Achillea millefolium), foliar application of potassium citrate resulted in the highest values for essential oil parameters. cabidigitallibrary.orgekb.egresearchgate.net While other potassium sources like potassium nitrate (B79036) and potassium humate were more effective in boosting vegetative growth and flowering, potassium citrate specifically excelled in promoting the synthesis of essential oils. cabidigitallibrary.orgekb.eg This suggests a specific role for the citrate molecule, possibly in the biochemical pathways leading to the formation of terpenes and other volatile compounds that constitute essential oils. Further research has confirmed that increasing potassium concentration, in general, can lead to an increase in essential oil content and yield per plant in species like lemon mint. semanticscholar.org

Modulation of Nutrient Uptake and Mineral Content in Plants

Potassium citrate applications can influence the uptake and accumulation of other essential nutrients in plants. In mango trees, soil application of potassium citrate was found to improve the mineral content of leaves. researchgate.net Foliar sprays of potassium citrate on lemon trees resulted in the highest leaf concentrations of manganese and zinc. researchgate.net This effect is likely due to potassium's role in regulating the transport of water and nutrients throughout the plant's vascular system. curresweb.comresearchgate.net Furthermore, the citrate component can act as a natural chelating agent, potentially improving the availability and uptake of micronutrients. Studies on lettuce have also shown that biostimulants can increase the content of malate (B86768) and citrate, which are involved in nutrient metabolism. mdpi.com

Soil Application and Contributions to Soil Fertility

Beyond foliar sprays, the application of potassium citrate to the soil can also contribute to soil fertility and plant nutrition. Potassium is a key macronutrient essential for robust stem growth and the movement of water within the plant. google.com The presence of potassium fertilizer in the soil can enhance water retention. google.com Potassium citrate is particularly beneficial as a fertilizer because it has a relatively neutral pH, making it suitable for a wide range of soil conditions. google.com

Potassium in the soil exists in various forms, and only a small fraction is readily available for plant uptake. ashs.org The application of potassium fertilizers is a common practice to supplement this nutrient. numberanalytics.comnumberanalytics.com Soil management practices, including the timing and method of fertilizer application, are crucial for maximizing potassium availability to crops. numberanalytics.comsaskatchewan.ca Potassium citrate, being a readily available form of potassium, can effectively address potassium deficiencies in the soil. google.com

Role in Plant Stress Tolerance and Physiological Adaptations

Potassium citrate plays a significant role in helping plants withstand various environmental stresses. Potassium is fundamentally important for numerous physiological processes that contribute to stress tolerance, including stomatal regulation, osmotic adjustment, and photosynthesis. mdpi.comresearchgate.netnih.gov

The citrate component also contributes to stress mitigation. Citric acid is a non-enzymatic antioxidant that can chelate harmful free radicals, protecting plant cells from damage caused by abiotic stress. researchgate.netresearchgate.net Studies have shown that exogenous application of citric acid or citrate can improve growth and yield in crops under various abiotic stress conditions by enhancing photosynthetic rates and reducing reactive oxygen species. mdpi.com For instance, spraying cotton plants under salt stress with potassium citrate led to improved growth, yield, and the chemical composition of leaves. researchgate.net

Potassium itself is crucial for helping plants adapt to drought conditions by regulating stomatal opening and improving water use efficiency. mdpi.comnih.gov It also helps maintain ionic homeostasis under salt stress. mdpi.comresearchgate.net The application of potassium can improve root morphology and stimulate the secretion of organic acids, which can enhance nutrient acquisition under stress. nih.gov Therefore, the dual action of potassium and citrate makes potassium citrate an effective agent for enhancing plant resilience to environmental challenges. agrokima.com

Development of Novel Fertilizer Formulations for Agricultural Use

The pursuit of enhanced agricultural productivity and environmental sustainability has driven significant research into novel fertilizer formulations. The primary goals are to improve nutrient uptake efficiency, minimize nutrient loss, and enhance crop quality. Potassium citrate has emerged as a compound of interest in this field due to its potential benefits as a source of potassium and the role of the citrate anion in plant metabolism. Researchers are exploring its use both as a standalone potassium source and as a component in more complex, synergistic fertilizer blends.

Research has demonstrated that the form of potassium supplied to plants can significantly influence yield and quality. Studies comparing potassium citrate to other potassium salts, such as potassium nitrate and potassium sulfate, have provided valuable insights into its efficacy. For instance, in studies on 'Canino' apricot trees, foliar application of potassium citrate was shown to produce one of the highest yields compared to other potassium forms. nih.gov This increase in yield was correlated with a notable increase in fruit weight. nih.gov The positive effect of potassium citrate is attributed not only to the role of potassium in photosynthesis and the transport of assimilates but also to the role of citric acid in cellular respiration and energy production (ATP synthesis). nih.gov

In potato cultivation, the source of potassium has also been shown to affect growth and yield parameters. While some studies suggest foliar applications of potassium silicate (B1173343) and potassium alginate may result in higher yields, potassium citrate still produced significant improvements in total yield, tuber number, and average fresh weight per plant compared to control groups and soil-applied potassium sulfate. unirioja.es The beneficial impact of potassium citrate on plant growth has been partly attributed to the ability of citric acid to reduce phytotoxicity. unirioja.es Other research on potatoes found that foliar application of potassium citrate resulted in one of the highest numbers of stems per plant and increased plant fresh weight. mdpi.com

Beyond its use as a primary potassium source, potassium citrate is being incorporated into innovative fertilizer synergist compositions. One such patented formulation combines functional additives with balance stabilizers. google.com In this model, potassium citrate is used as a balance stabilizer, mixed with the functional additive DCPTA. google.com This novel approach aims to create a more efficient fertilizer product by leveraging the combined properties of its components. google.com

Detailed research findings from various studies highlight the comparative performance of potassium citrate.

Research Findings on Crop Performance

Table 1: Comparative Effects of Foliar-Applied Potassium (K) Sources on 'Canino' Apricot

| Treatment | Yield ( kg/tree ) - 2019 | Yield ( kg/tree ) - 2020 | Fruit K Content (mg/100g FW) - 2019 | Total Chlorophyll (B73375) (µg/mL) - 2019 |

| Control | Data not available | Data not available | Data not available | 8.065 |

| Potassium nitrate | Highest | Highest | Highest | Data not available |

| Potassium citrate | Highest | Highest | Highest | Lowest |

| Potassium humate | High | High | Data not available | Lowest |

Source: New Insights of Potassium Sources Impacts as Foliar Application on 'Canino' Apricot Fruit Yield, Fruit Anatomy, Quality and Storability. nih.gov

Table 2: Effect of Different Potassium Fertilizer Forms on 'Zebda' Mango Trees

| Treatment | Effect on Leaf Area & Mineral Content | Effect on Yield & Fruit Quality |

| Potassium citrate (1263 g/tree ) | Best Treatment | Effective |

| Potassium citrate (1895 g/tree ) | Best Treatment | Most Effective |

| Mono potassium phosphate (B84403) (2000 g/tree ) | Best Treatment | Effective |

| Potassium carbonate (850 g/tree ) | Effective | Most Effective |

Source: Effect of different potassium fertilizer forms on yield, fruit quality and leaf mineral content of Zebda mango trees. researchgate.net

Table 3: Influence of Potassium Sources on Potato Growth and Yield

| Potassium Source | Application Method | Relative Effect on Plant Height | Relative Effect on Total Yield |

| Potassium silicate | Foliar | Highest | Highest |

| Potassium alginate | Foliar | High | High |

| Potassium citrate | Foliar | Moderate | Moderate |

| Potassium sulfate | Soil | Low | Low |

| Control | - | Lowest | Lowest |

Source: Fostering Sustainable Potato Prod: Enhancing Quality & Yield via Potassium & Boron Applications. unirioja.es

Table 4: Composition of a Novel Fertilizer Synergist Formulation

| Component Type | Chemical Compound | Mass Fraction |

| Functional Additive | Hemiphyllin | 5-20% |

| Functional Additive | DCPTA | 30-45% |

| Balance Stabilizer | Potassium acetate | Equal to Hemiphyllin |

| Balance Stabilizer | Potassium citrate | Equal to DCPTA |

Source: Fertilizer synergist and preparation method and application thereof. google.com

Potassium Citrate in Industrial and Material Science Applications

Potassium citrate (B86180), a potassium salt of citric acid, extends its utility beyond the food and pharmaceutical industries into various industrial and material science domains. Its chemical properties make it a valuable compound for both established industrial processes and advanced material development.

Environmental Impact and Remediation Studies Involving Potassium Citrate

Environmental Fate and Distribution from Industrial Usage

Potassium citrate (B86180) is considered to have a minimal environmental impact as it is non-toxic and readily biodegradable. jungbunzlauer.comredox.com Its high solubility in water means it can easily be distributed in aquatic systems if released. annexechem.com However, it is not expected to bioaccumulate. redox.com Industrial applications include its use as a buffering agent, a pH regulator in cleaning products, and in laboratory solutions. chemiis.comcredenceresearch.com In case of spillage, the primary environmental concern is the potential for large quantities to alter the pH of local water bodies. chemiis.com Therefore, disposal must be handled in accordance with local environmental regulations to prevent contamination of drains and waterways. chemiis.comredox.comannexechem.com In soil, as a component of some fertilizers, potassium citrate is beneficial due to its hygroscopic and deliquescent properties, which make the potassium immediately available to plants and microorganisms. google.com

Adsorption and Capture Applications

Recent research has focused on deriving materials from potassium citrate for environmental remediation, particularly in the creation of porous carbon adsorbents. These materials show significant promise for capturing greenhouse gases and removing pollutants from industrial wastewater.

Potassium citrate is a key component in the development of advanced materials for carbon dioxide (CO2) capture. Porous carbon derived from potassium citrate has demonstrated significant potential as an effective adsorbent for CO2. researchgate.netdntb.gov.ua In one study, a porous carbon material prepared at 900°C (PCMCA-900) exhibited a high specific surface area and a significant CO2 uptake of 7.67 mmol g⁻¹ at 0°C. researchgate.netdntb.gov.ua This material also showed excellent recyclability, with its adsorption capacity decreasing by less than 5% after ten cycles. researchgate.netdntb.gov.ua

Another area of research involves using potassium citrate in blended solvent systems for CO2 absorption. A solution combining potassium citrate with 2-amino-2-methyl-1-propanol (B13486) (AMP) has been studied for its physical properties, such as density and viscosity, to evaluate its suitability as a CO2 capture agent. researchgate.net Similarly, a complex solution of potassium citrate and piperazine (B1678402) has been investigated for the same purpose. scilit.com Furthermore, potassium citrate-activated carbon nanostructures have been synthesized, which not only physically adsorb CO2 through their porous structure but also chemically adsorb it due to their strong Lewis basicity. acs.org

Table 1: CO2 Adsorption Performance of Potassium Citrate-Derived Materials

| Material | Preparation/Activation Method | CO2 Uptake Capacity | Operating Temperature (°C) | Recyclability | Reference |

|---|---|---|---|---|---|

| PCMCA-900 | Carbonization of potassium citrate at 900°C | 7.67 mmol/g | 0 | <5% capacity loss after 10 cycles | researchgate.netdntb.gov.ua |

| ACK | Potassium citrate activation | Strong dual-site bonding (physical and chemical) | Not Specified | Enhanced CO2 activation and reduction | acs.org |

The textile industry is a major source of water pollution, releasing large quantities of complex and stable dyes into the environment. ua.pt Porous carbon materials derived from potassium citrate have proven to be highly effective adsorbents for removing these dyes from industrial wastewater. researchgate.netdntb.gov.ua

For instance, the same PCMCA-900 material developed for CO2 capture also achieved a high adsorption capacity of 652.3 mg g⁻¹ for Congo red dye. researchgate.netdntb.gov.ua In another study, porous carbon (PC-900) prepared by calcining potassium citrate showed maximum adsorption capacities for Methyl Orange (MO) and Methylene Blue (MB) of 927 and 1853.6 mg g⁻¹, respectively. nih.gov The adsorption process for these dyes was found to follow the Langmuir isotherm model, indicating monolayer adsorption, and the pseudo-second-order kinetic model, suggesting chemisorption. nih.gov Furthermore, potassium citrate has been used as an organic salt in aqueous two-phase systems with ionic liquids to achieve the complete extraction of textile dyes like chloranilic acid, indigo (B80030) blue, and sudan III from water in a single step. ua.pt

Table 2: Dye Adsorption Capacity of Potassium Citrate-Based Adsorbents

| Adsorbent | Target Dye(s) | Maximum Adsorption Capacity (mg/g) | Key Findings | Reference |

|---|---|---|---|---|

| PCMCA-900 | Congo Red | 652.3 | High efficiency and reusability | researchgate.netdntb.gov.ua |

| PC-900 | Methyl Orange | 927 | Follows Langmuir isotherm and pseudo-second-order kinetics | nih.gov |

| PC-900 | Methylene Blue | 1853.6 | Selective adsorption of MB over MO | nih.gov |

| Ionic Liquid/Potassium Citrate System | Chloranilic acid, Indigo blue, Sudan III | Complete extraction | Effective single-step removal from aqueous phase | ua.pt |

Emerging contaminants, including pharmaceuticals and personal care products, are increasingly detected in water bodies and pose a significant environmental threat. nih.govmdpi.comnih.gov Research into the use of potassium citrate-derived materials for the removal of these pollutants is underway.

Self-activation of potassium citrate and iron citrate has been used to produce porous biochar composites from macroalgae. researchgate.netresearcher.life These composites have shown excellent sorption capacities for sulfamethoxazole, an antibiotic frequently found in water. researchgate.netresearcher.life The process creates a material with a well-developed pore structure, enhancing its ability to adsorb these emerging pollutants. researchgate.net While direct studies on potassium citrate for a wide range of emerging contaminants are still developing, the success with dye and antibiotic removal suggests a strong potential for broader applications in this area. researchgate.netresearcher.life The use of activated carbon, a related material, has shown high removal efficiencies for pharmaceuticals like carbamazepine (B1668303) and sildenafil (B151) citrate. researchgate.net

Dye Adsorption from Industrial Wastewater

Green Chemistry Principles in Production and Environmental Application

The production and use of potassium citrate align with several principles of green chemistry, a philosophy aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.innih.gov

Potassium citrate itself is a non-toxic, biodegradable, and environmentally friendly substance. jungbunzlauer.comcredenceresearch.com Its production often involves the neutralization of citric acid, which can be derived from renewable feedstocks through fermentation, with a potassium source like potassium hydroxide. jungbunzlauer.compatsnap.com This process can be designed to be highly efficient, maximizing the amount of raw material that ends up in the final product, which adheres to the principle of atom economy. acs.org

Recent innovations focus on even greener synthesis routes. For example, using potassium citrate as a benign salt activator to produce porous carbon from agricultural waste (like sunflower discs) replaces traditional, highly corrosive activators such as potassium hydroxide. researchgate.netresearchgate.net This provides a more environmentally friendly method for creating high-performance materials for applications like supercapacitors and adsorbents. researchgate.net The use of organic potassium salts, like potassium citrate, is seen as a promising green approach for synthesizing porous carbon materials, avoiding large quantities of corrosive agents and utilizing carbon-rich organic moieties as both a carbon precursor and a blowing agent. researchgate.net

The application of potassium citrate and its derivatives in remediation, such as CO2 capture and wastewater treatment, further underscores its role in green chemistry by providing solutions to pressing environmental problems. researchgate.netdntb.gov.uaacs.orgua.pt

Future Research Directions and Emerging Paradigms for Potassium Citrate

Advancements in Sustainable Synthesis Technologies and Circular Economy Integration

The conventional synthesis of potassium citrate (B86180) involves the reaction of citric acid with potassium bicarbonate or potassium carbonate. While effective, future research is focused on developing more sustainable and circular production methods. A key area of investigation is the use of biomass-derived citric acid and potassium sources. For instance, processes are being explored to produce citric acid from the fermentation of agricultural residues, which can then be reacted with potassium-rich ash derived from biomass combustion, creating a closed-loop system.

Another promising avenue is the use of potassium citrate itself as a "green" activating agent in the synthesis of other materials. researchgate.netresearchgate.net Research has shown that potassium citrate can be used as a benign and effective activator in the production of porous carbon materials from biomass precursors like sunflower discs and chestnut tannin. researchgate.netresearchgate.netmdpi.com This approach replaces harsh and corrosive activators, reducing the environmental impact of production and contributing to a circular economy by valorizing agricultural waste. researchgate.net The mechanochemical solvent-free preparation of microporous carbons using potassium citrate is a particularly innovative and sustainable method. mdpi.com

These advancements align with the principles of green chemistry, aiming to reduce waste, use renewable feedstocks, and minimize the use of hazardous substances in chemical processes.

Novel Applications in Advanced Materials Engineering and Nanotechnology

Potassium citrate is emerging as a critical component in the field of materials science and nanotechnology due to its role as a reducing and capping agent in the synthesis of nanoparticles.

Gold Nanoparticle Synthesis: In the synthesis of gold nanoparticles (AuNPs), potassium citrate plays a crucial role. orientjchem.org It acts as a reducing agent for gold chloride and as a stabilizer for the resulting nanoparticles, preventing their aggregation. orientjchem.orgumaine.edu The concentration and pH of the potassium citrate solution can influence the size and shape of the synthesized AuNPs, allowing for tunable production for various applications. umaine.edu

Carbon Nanomaterials: Research has demonstrated the use of potassium citrate in the fabrication of advanced carbon nanomaterials. One-dimensional carbon nanofibers have been successfully prepared using an electrospinning method with a potassium citrate/polyacrylonitrile (PAN) composite. mdpi.com The resulting carbon nanofibers exhibit a high specific surface area and have shown potential for use in supercapacitors. mdpi.com Furthermore, a simple one-step carbonization of potassium citrate has been used to synthesize highly porous interconnected carbon nanosheets, which also show excellent performance as supercapacitor electrodes. acs.org

The ability of potassium citrate to influence the morphology and properties of nanomaterials opens up possibilities for its use in a wide range of advanced applications, from electronics and catalysis to biomedical devices.

Deeper Elucidation of Biochemical Mechanisms in Non-Human and Model Systems

While the effects of potassium citrate in humans are relatively well-documented, ongoing research in non-human and model systems is providing a deeper understanding of its fundamental biochemical mechanisms.

Plant Physiology: In plants, potassium is an essential macronutrient involved in numerous physiological processes, including enzyme activation, photosynthesis, and maintaining water balance. curresweb.comoup.com Potassium citrate, as a source of potassium, has been shown to positively impact plant growth and yield. curresweb.com Studies on potato plants have indicated that foliar application of potassium citrate can increase leaf area, chlorophyll (B73375) content, and ultimately, tuber yield. curresweb.comresearchgate.net It is believed that the citrate component, an important organic acid in plant cell respiration, provides energy for various biochemical processes. curresweb.comresearchgate.net Research on apricot trees has also shown that foliar application of potassium citrate can increase yield and fruit water content. nih.gov

Animal Models: Studies in rodent models are shedding light on the complex effects of potassium citrate. In genetic hypercalciuric stone-forming rats, potassium citrate supplementation was found to increase urinary citrate and pH, while decreasing urinary calcium. nih.gov However, it also led to an increase in urinary oxalate (B1200264) and phosphate (B84403), resulting in higher supersaturation of calcium oxalate and calcium phosphate. nih.gov In a mouse model of polycystic kidney disease, high doses of potassium citrate were not well-tolerated, while lower doses showed no beneficial effects, in contrast to positive results seen in a rat model of the same disease. karger.comkarger.comnih.gov These findings highlight the species-specific and dose-dependent effects of potassium citrate and underscore the need for further research to elucidate its precise mechanisms of action. A study on an adenine-induced chronic kidney disease mouse model suggested that a combination of potassium citrate and sodium citrate may suppress acute kidney injury. researchgate.net

Microbial Systems: Potassium is crucial for microbial health, influencing metabolism, growth, and stress responses. numberanalytics.com It plays a key role in maintaining intracellular pH and osmotic balance. numberanalytics.com Recent research has investigated the impact of potassium sodium hydrogen citrate on the gut microbiota in uric acid stone patients. nih.gov The study found that the intervention altered the gut microbiota composition, reducing the abundance of pathogenic bacteria and increasing the levels of beneficial short-chain fatty acids. nih.gov This suggests that potassium citrate can modulate the gut microbiome, which may have broader implications for health.

Table 1: Effects of Potassium Citrate in Non-Human and Model Systems

| Organism/System | Key Findings | Reference |

|---|---|---|

| Potato Plants (Solanum tuberosum) | Foliar application increased leaf area, chlorophyll, and tuber yield. | curresweb.comresearchgate.net |

| Apricot Trees (Prunus armeniaca) | Foliar application increased yield and fruit water content. | nih.gov |

| Hypercalciuric Stone-Forming Rats | Increased urinary citrate and pH; decreased urinary calcium; increased calcium oxalate and phosphate supersaturation. | nih.gov |

| Mouse Model of Polycystic Kidney Disease | High doses were not well-tolerated; lower doses showed no benefit. | karger.comkarger.comnih.gov |

| Human Gut Microbiota | Altered microbiota composition, reduced pathogenic bacteria, and increased short-chain fatty acids. | nih.gov |

Innovations in Environmental Remediation and Resource Recovery

The unique properties of potassium citrate and its derivatives are being harnessed for innovative environmental applications, particularly in the areas of carbon capture and soil remediation.

Carbon Capture: Porous carbon materials derived from potassium citrate are showing great promise as efficient adsorbents for carbon dioxide (CO2). acs.orgresearchgate.net A simple carbonization method has been used to prepare porous carbon from potassium citrate, resulting in a material with a high specific surface area and significant CO2 uptake capacity. researchgate.net In another study, potassium citrate was used to activate porous carbon nanostructures, which demonstrated advantageous properties for both CO2 capture and electrocatalytic reduction. acs.org The use of potassium citrate in these processes offers a more environmentally friendly approach to creating materials for mitigating greenhouse gas emissions.

Soil Remediation: Citrate has been investigated as a washing agent for the remediation of soils contaminated with heavy metals and arsenic. researchgate.net Citrate can extract arsenic bound to iron and aluminum oxides in the soil, and this process can be coupled with electrochemical removal to treat the resulting leachate. researchgate.net This provides a potential method for the effective treatment of contaminated soils.

Nutrient Recovery: While still in early stages of development, the principles behind using biomass to produce potassium citrate could be applied to nutrient recovery systems. sfa-oxford.com This would be particularly relevant in regions with limited natural potassium reserves, allowing for the recycling of potassium from waste streams back into agricultural use. sfa-oxford.com

Table 2: Environmental Applications of Potassium Citrate and its Derivatives

| Application | Mechanism/Finding | Reference |

|---|---|---|

| CO2 Capture | Porous carbon derived from potassium citrate exhibits high CO2 adsorption capacity. | acs.orgresearchgate.net |

| Soil Remediation | Citrate can be used to extract arsenic from contaminated soils. | researchgate.net |

| Nutrient Recovery | Potential for recycling potassium from waste streams into agricultural products. | sfa-oxford.com |

Q & A

Basic: What are the primary biochemical mechanisms through which potassium citrate modulates urinary pH and inhibits kidney stone formation?

Potassium citrate acts as an alkalizing agent, increasing urinary pH by metabolizing into bicarbonate, which reduces calcium oxalate and uric acid crystallization. It binds urinary calcium, lowering ionized calcium available for stone formation, and inhibits crystal growth by enhancing citrate levels . In clinical studies, 2 mEq/kg/day increased urine pH (p=0.0118) and reduced sodium excretion (p=0.0337), demonstrating dose-dependent efficacy .

Advanced: How can researchers design in vitro experiments to differentiate pH-dependent and pH-independent effects of potassium citrate on osteoclastogenesis?

- pH-Dependent Effects : Use acidic (pH 6.9) vs. neutral (pH 7.4) media to compare osteoclast differentiation. Monitor pH stability using 1.5–30 mM potassium citrate, noting that ≥15 mM transiently elevates pH .

- pH-Independent Effects : Apply equimolar sodium citrate as a control to isolate pH effects. Measure osteoclast markers (e.g., TRAP activity, actin ring formation) and gene expression (RANKL, NFATc1) . Validate using primary human PBMCs, where 1.5 mM potassium citrate suppressed osteoclastogenesis independently of pH .

Basic: What are the established non-cytotoxic concentration ranges for potassium citrate in cell culture models?

- RAW 264.7 Cells : IC50 = 25.7 mM at 96 hours in pH 6.9 medium .

- Primary Human PBMCs : IC50 = 4.7 mM under similar conditions .

- Methodology : Conduct MTT assays with 0.03–30 mM concentrations, validate via lactate dehydrogenase (LDH) release, and confirm viability using trypan blue exclusion .

Advanced: What methodologies address data gaps in potassium citrate’s endocrine activity and neurotoxicity (GreenScreen Benchmark 3DG)?

- Endocrine Activity : Use in vitro receptor assays (e.g., ER/AR transactivation) and OECD TG 456 (H295R steroidogenesis assay) .

- Neurotoxicity : Apply repeated-dose OECD TG 424 (neurotoxicity study in rats) and in vitro neurite outgrowth assays .

- Surrogate Data : Leverage trisodium citrate (CAS #68-04-2) studies, as it shares the citrate moiety, but validate with potassium-specific assays .

Basic: How does potassium citrate compare to sodium citrate in buffering capacity and experimental applications?

- Buffering Capacity : Potassium citrate has higher solubility in aqueous solutions, making it preferable for in vivo alkalization without sodium load .

- Applications : Sodium citrate is used in food preservation (21 CFR 184.1751), while potassium citrate is favored in low-sodium formulations and urinary alkalinization (21 CFR 184.1625) .

- Experimental Design : Control for ionic strength differences by matching molar concentrations and monitoring electrolyte shifts .

Advanced: What statistical approaches optimize dose-response analysis in potassium citrate supplementation studies?

- Non-Parametric Tests : Use Mann-Whitney U tests for non-normally distributed urinary parameters (e.g., pH, citrate levels) .

- Post Hoc Adjustments : Apply Tukey’s test (critical value q >3.328) to correct for multiple comparisons .

- Longitudinal Analysis : Monitor outcomes at 4-month intervals, using mixed-effects models to account for inter-individual variability .

Basic: What ensures reproducibility in potassium citrate’s alkalizing effects across experimental models?

- Standardized Media : Pre-equilibrate cell culture media to target pH (6.9–7.4) and validate with pH meters post-supplementation .

- Buffer Validation : Use HEPES or bicarbonate buffers to stabilize pH during long-term (96-hour) assays .

- Documentation : Report citrate purity (e.g., USP Reference Standard 1548225) and lot-specific Certificates of Analysis .

Advanced: How should conflicting data on potassium citrate’s efficacy in varying pH environments be reconciled?

- Meta-Analysis Framework : Stratify studies by pH conditions and cell types (e.g., RAW 264.7 vs. PBMCs) .

- In Silico Modeling**: Use QSAR tools to predict citrate’s behavior across pH gradients and validate with in vitro dose-response curves .

- Controlled Variables : Standardize osteoclast differentiation protocols (e.g., RANKL concentration: 50 ng/mL) to reduce variability .

Basic: What protocols quantify citrate levels in biological samples post-administration?

- HPLC : Use anion-exchange chromatography with UV detection (λ = 210 nm) .

- Enzymatic Assays : Apply citrate lyase kits (e.g., Sigma-Aldrich MAK057), normalizing to creatinine in urine .

- Quality Control : Spike samples with deuterated citrate as an internal standard for LC-MS validation .

Advanced: What experimental controls are critical in studying potassium citrate’s interactions with mineral supplements?

- Ion Pairing Controls : Include equimolar KCl to isolate potassium-specific effects .

- Chelation Checks : Pre-treat media with EDTA to rule out metal-citrate complex interference .

- Dose Titration : Co-administer magnesium citrate (0.5–2 mM) to assess synergistic/antagonistic effects on bone mineralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.